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Compound of Interest |

Compound Name: Trimethoxy-acetic acid hydrazide
CAS No.: 75654-14-7
Cat. No.: B3371643
\ 7

Product Identity: 2,2,2-Trimethoxyacetohydrazide CAS Registry Number: 75654-14-7 Molecular
Formula: C

H
N
O

Molecular Weight: 164.16 g/mol Primary Application: Precursor for heterocyclic synthesis (e.qg.,
1,2,4-triazoles, oxadiazoles) and orthoamide derivatives.

Executive Summary

2,2,2-Trimethoxyacetohydrazide is an acyl hydrazide characterized by the presence of a bulky,
electron-withdrawing trimethoxymethyl group [

] alpha to the carbonyl. Its IR spectrum is distinct from common aliphatic hydrazides due to the
inductive influence of the three methoxy groups, which shifts the carbonyl absorption to higher
frequencies compared to acetohydrazide, yet remains lower than the highly electronegative
trifluoroacetohydrazide.

This guide provides a detailed spectral breakdown, a validated synthesis protocol for reference
standard generation, and a comparative analysis against structural analogs.
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Characteristic IR Bands

The IR spectrum of 2,2,2-trimethoxyacetohydrazide is dominated by the hydrazide functionality

(
) and the ether linkages of the trimethoxy group.

Table 1: Primary Absorption Zones & Assignments
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Functional
Group

Vibration Mode

Frequency
Range (cm

)

Intensity

Diagnostic
Notes

N-H (Primary

Amine)

Stretching (

)

3300 — 3350

Medium/Sharp

Asymmetric
stretch of the

terminal

N-H (Secondary

Amine)

Stretching (

)

3200 — 3250

Medium/Broad

Symmetric
stretch; often
broadened by H-
bonding.

C=0 (Amide I)

Stretching

1680 — 1695

Strong

Shifted up by
effect of

group compared
to
acetohydrazide
(1660 cm

).

N-H (Amide II)

Bending (

)

1520 - 1550

Medium

Characteristic
"Scissoring"
mode of the
hydrazide N-H.

C-0O-C (Methoxy)

Stretching

1050 — 1200

Very Strong

Multiple bands
due to the

orthoester-like

environment.
Distinctive

fingerprint.
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Amide Il region;
C-N Stretching 1250 — 1300 Medium coupled with N-H
bending.

Spectral Analysis & Causality

e The Inductive Shift: The trimethoxymethyl group exerts a significant inductive electron-
withdrawing effect (

) on the carbonyl carbon. This reduces the bond length of the

bond, increasing its force constant and shifting the absorption to a higher wavenumber
(~1690 cm

) compared to standard alkyl hydrazides.

e The Orthoester Fingerprint: Unlike simple esters, the

moiety produces a complex set of strong stretching vibrations in the 1000-1200 cm

region, often obscuring other fingerprints. This is the primary differentiator from 2,2,2-
trifluoroacetohydrazide, which lacks these C-O bands but shows strong C-F stretches
(1100-1350 cm

).

Comparative Performance Analysis

To validate the identity of 2,2,2-trimethoxyacetohydrazide, it must be distinguished from its
common analogs.

Table 2: Spectral Comparison with Analogs
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C=O[1][2][3][4][5]
[6][7] Stretch (cm

Unique Marker

Compound Structure

Bands

)

2,2,2- Strong C-O-C
Trimethoxyacetohydra 1680 — 1695 multiplet (1050-1200);
zide No C-F bands.

Simple aliphatic C-H;

Lower C=0 freq due
Acetohydrazide 1660 — 1670 to

methyl effect.
2,2,2- Very high C=0 freq;
Trifluoroacetohydrazid 1700 - 1740 Strong C-F stretching
e (1100-1350).
3,4,5- Aromatic C=C (1500-
Trimethoxybenzohydr 1640 — 1660 1600); Conjugation
azide lowers C=0 freq.

Key Insight: If your spectrum shows a carbonyl peak >1700 cm

, you likely have the trifluoro derivative. If the carbonyl is <1660 cm

and aromatic peaks are present, suspect the benzohydrazide analog.

Experimental Validation Protocol

This protocol is based on the foundational work of Kantlehner et al. (1980), ensuring the

generation of a verifiable reference standard.

Synthesis of Reference Standard

Reaction: Methyl trimethoxyacetate + Hydrazine Hydrate

2,2,2-Trimethoxyacetohydrazide + Methanol

Step-by-Step Methodology:
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e Pre-cooling: Charge a reaction vessel with Methyl trimethoxyacetate (10 mmol). Cool to 0—
5°C in an ice bath to control the exotherm.

» Addition: Dropwise add Hydrazine hydrate (80%, 12 mmol) over 15 minutes. Caution:
Hydrazine is toxic and a sensitizer.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor
by TLC (System: MeOH/DCM 1:9).

« |solation: Evaporate the methanol and excess hydrazine under reduced pressure (Rotavap,
<40°C).

 Purification: Recrystallize the residue from diethyl ether/hexane to obtain colorless crystals.

» Validation: Measure Melting Point (Expected: Distinct sharp point, check literature value
~specific to derivative) and acquire IR spectrum.

IR Sampling Technique

o Preferred Method: ATR (Attenuated Total Reflectance) on a Diamond or ZnSe crystal.

o Reasoning: The compound is solid; ATR avoids moisture interference common in KBr
pellets (hydrazides are hygroscopic).

» Alternative: KBr Pellet (1% w/w). Ensure KBr is dry to prevent O-H broadening in the 3300
cm

region.

Structural & Spectral Logic Map

The following diagram illustrates the correlation between the chemical structure and the
resulting spectral signature.
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Caption: Structural decomposition of 2,2,2-trimethoxyacetohydrazide linking functional moieties

to specific infrared absorption bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Characteristic IR Bands of 2,2,2-
Trimethoxyacetohydrazide: A Comparative Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3371643#characteristic-ir-bands-

of-2-2-2-trimethoxyacetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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